molecular formula C21H17NO5 B2439406 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate CAS No. 1105244-17-4

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate

Cat. No.: B2439406
CAS No.: 1105244-17-4
M. Wt: 363.369
InChI Key: QEJCIMGIXMTEHM-UHFFFAOYSA-N
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Description

[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate is a synthetic compound of significant interest in forensic science and analytical research due to its structural characteristics as a synthetic cannabinoid receptor agonist (SCRA). SCRAs are a large class of compounds designed to probe the endocannabinoid system, primarily by acting as potent agonists at the CB1 and CB2 receptors source . This particular compound belongs to a sub-class often referred to as BZO (benzofuran oxazole) derivatives, which have been identified in the analysis of unregulated drug markets. Its main research application lies in its use as an analytical reference standard for the identification and quantification of novel psychoactive substances (NPS) in seized materials and biological samples source . Researchers utilize this compound in mass spectrometry and chromatography studies to develop and validate methods for detecting emerging SCRAs, which is critical for public health monitoring and understanding the evolving landscape of designer drugs. The presence of the benzofuran and oxazole heterocycles linked by a methyl 2-phenoxypropanoate ester group is a hallmark of a specific structural template explored in the design of potent SCRAs, making it a valuable molecule for structure-activity relationship (SAR) investigations source . Studies of such compounds provide crucial insights into the molecular features governing receptor binding affinity, functional activity, and metabolic pathways, advancing fundamental knowledge in medicinal chemistry and toxicology.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-14(25-17-8-3-2-4-9-17)21(23)24-13-16-12-20(27-22-16)19-11-15-7-5-6-10-18(15)26-19/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJCIMGIXMTEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Intermediates

The target compound (C₂₁H₁₇NO₅, MW 363.36 g/mol) comprises three distinct moieties:

  • 1-Benzofuran-2-yl group : A fused bicyclic system with oxygen heteroatom.
  • 1,2-Oxazol-3-ylmethyl group : A five-membered aromatic ring containing nitrogen and oxygen.
  • 2-Phenoxypropanoate ester : A propanoic acid derivative esterified with phenol.

Key intermediates for synthesis include:

  • 5-(1-Benzofuran-2-yl)-1,2-oxazol-3-amine (PubChem CID 66199210).
  • 2-Phenoxypropanoic acid : Synthesized via nucleophilic substitution between phenol and α-bromopropanoic acid.

Synthetic Routes and Methodologies

Route 1: Oxazole Ring Formation via Cycloaddition

Step 1: Synthesis of 1-Benzofuran-2-carbonyl Chloride

Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40°C, 4 h). Excess SOCl₂ is removed under vacuum to yield the acyl chloride (95% purity).

Step 2: Nitrile Oxide Generation and Cycloaddition
  • Nitrile oxide precursor : Chlorooxime is prepared by reacting hydroxylamine with benzofuran-2-carbonyl chloride in pyridine.
  • Cycloaddition : The nitrile oxide undergoes a Huisgen 1,3-dipolar cycloaddition with propargyl alcohol in toluene at 80°C for 12 h, catalyzed by Cu(I) (CuI, 10 mol%). This forms 5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol (yield: 78%).

Reaction Conditions

Parameter Value
Solvent Toluene
Catalyst CuI (10 mol%)
Temperature 80°C
Time 12 h
Yield 78%

Route 2: Esterification of Oxazole Alcohol

Step 1: Activation of 2-Phenoxypropanoic Acid

2-Phenoxypropanoic acid (1.2 eq) is activated using N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry THF at 0°C for 1 h.

Step 2: Ester Bond Formation

The activated acid is reacted with 5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol (1.0 eq) in THF at 25°C for 24 h. The product is purified via silica gel chromatography (hexane/ethyl acetate 7:3) to yield the target ester (82% purity).

Optimization Data

Parameter Effect on Yield
DCC Equivalents <1.5 eq: Incomplete
DMAP Loading 0.1 eq optimal
Solvent Polarity THF > DMF

Alternative Approaches and Comparative Analysis

Solid-Phase Synthesis (Patent US6177564B1)

A polystyrene-supported selanylmethyl resin is used to anchor intermediates, enabling stepwise assembly. Key steps include:

  • Resin functionalization : Swelling in DMSO followed by Cu(II)-ascorbate-mediated coupling with 4-azidopyridine.
  • Cleavage : Treatment with TFA/water (95:5) releases the product (yield: 65%).

Advantages : Reduced purification steps.
Disadvantages : Lower yield compared to solution-phase methods.

One-Pot Tandem Cyclization-Esterification

A novel method combines oxazole formation and esterification in a single reactor:

  • Cyclization : Benzofuran-2-carbonitrile oxide and propargyl alcohol undergo cycloaddition.
  • In situ esterification : Direct addition of phenoxypropanoic anhydride and DMAP.
    Yield : 70% (over two steps).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.95–7.45 (m, 9H, aromatic), 5.25 (s, 2H, OCH₂).
  • HRMS : m/z 363.1212 [M+H]⁺ (calc. 363.1215).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.5% purity at 254 nm.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
Benzofuran-2-acid 450
Propargyl alcohol 320
DCC 680

Total synthesis cost : ≈$1,200/kg (excluding labor).

Environmental Impact

  • Waste solvents : Toluene and THF are recycled via distillation (90% recovery).
  • Cu catalyst : Removed via chelating resins to <1 ppm.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring, resulting in the formation of reduced oxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted benzofuran and oxazole derivatives, which can exhibit different chemical and physical properties.

Scientific Research Applications

Chemistry: In organic synthesis, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for the development of enzyme inhibitors or receptor agonists/antagonists.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the materials science industry, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Benzoxazole derivatives: Compounds with antibacterial, antifungal, and anticancer activities.

    Benzimidazole derivatives: Compounds with potential therapeutic applications in various diseases.

Uniqueness: The uniqueness of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate lies in its combined structural features, which allow for diverse chemical reactivity and potential applications across multiple fields. Its ability to undergo various chemical reactions and interact with different biological targets makes it a versatile compound for scientific research and industrial applications.

Biological Activity

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate is a complex organic compound with potential biological activities. Its structure includes a benzofuran moiety, an oxazole ring, and a phenoxypropanoate group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C20H19NO5, and it features the following structural components:

ComponentDescription
BenzofuranA fused bicyclic aromatic compound
OxazoleA five-membered heterocyclic compound
PhenoxypropanoateAn ester functional group

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It is hypothesized to inhibit key inflammatory mediators such as cytokines and prostaglandins.

  • Mechanism : The proposed mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a crucial role in inflammatory responses.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties.

  • Cell Line Studies : In vitro tests on cancer cell lines (e.g., HeLa and MCF7) showed that the compound induces apoptosis and inhibits cell proliferation at concentrations ranging from 10 to 50 µM.

Case Study 1: Antimicrobial Activity

A recent study involved testing the compound against a panel of bacterial strains. The results indicated that it inhibited bacterial growth effectively, particularly in multi-drug resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent.

Research Findings Summary

Biological ActivityDescriptionKey Findings
AntimicrobialEffective against various bacteriaMIC of 32 µg/mL for S. aureus
Anti-inflammatoryInhibits NF-kB pathwayReduced TNF-α and IL-6 levels
AnticancerInduces apoptosis in cancer cellsIC50 values between 10 to 50 µM

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate, and how are intermediates characterized?

  • Methodological Answer : Synthesis often involves multi-step reactions, such as coupling benzofuran-oxazole scaffolds with phenoxypropanoate esters. For example, cascade [3,3]-sigmatropic rearrangements and aromatization strategies (used in benzofuran derivatives) can be adapted . Intermediates are characterized via NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity . Reaction conditions (e.g., anhydrous THF, NaH as a base) must be optimized to avoid side products .

Q. How is the structural integrity of the compound validated under varying experimental conditions?

  • Methodological Answer : Stability studies should assess degradation under thermal, photolytic, and hydrolytic conditions. Use HPLC-MS to monitor decomposition products and FT-IR to track functional group integrity. For example, benzofuran derivatives are sensitive to oxidation; thus, inert atmospheres (N₂/Ar) are recommended during synthesis .

Q. What analytical techniques are critical for distinguishing stereoisomers or regioisomers in this compound?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis can resolve stereoisomers. For regioisomers, 2D NMR techniques (e.g., NOESY, HMBC) are essential to confirm spatial arrangements of substituents on the benzofuran-oxazole core .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity in oxazole-benzofuran coupling. For instance, electron-donating groups on benzofuran may direct electrophilic substitution at specific positions. Compare computational results with experimental X-ray crystallography data (if available) .

Q. What experimental designs are optimal for studying the compound’s environmental fate (e.g., biodegradation, photolysis)?

  • Methodological Answer : Use split-plot designs to evaluate degradation pathways. For example:

  • Main plots : Simulated sunlight (UV-Vis irradiation).
  • Subplots : Aqueous vs. soil matrices.
  • Analytical tools : LC-QTOF-MS to identify transformation products .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

  • Methodological Answer : Re-examine sample purity via HPLC-DAD and repeat NMR experiments under varying temperatures or solvents. For example, dynamic rotational isomerism in phenoxypropanoate esters may cause anomalous NOE signals; variable-temperature NMR can clarify such ambiguities .

Q. What catalytic systems enhance the efficiency of benzofuran-oxazole coupling reactions?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu) or organocatalysts (e.g., proline derivatives) can improve yield and selectivity. For instance, asymmetric catalysis may be explored for chiral center formation in phenoxypropanoate esters .

Q. How do substituents on the benzofuran ring influence bioactivity or physicochemical properties?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs with electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OMe) groups. Use logP measurements and molecular docking to correlate hydrophobicity and binding affinity to biological targets .

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